(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
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Overview
Description
“(5-Phenylisoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate” is a chemical compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are diverse and complex. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Pharmacological Potential
- Synthesis of Novel Compounds : Research involves the synthesis of various novel compounds using (5-Phenylisoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate or related structures as starting materials or intermediates. These synthetic pathways aim to explore the chemical space for potential therapeutic agents.
- Anti-inflammatory Activity : Certain derivatives synthesized from benzothiazole and isoxazole compounds have been investigated for their anti-inflammatory properties. These studies focus on the modulation of inflammatory markers and the potential to treat inflammation-related disorders (Cabrera-Pérez et al., 2016).
- Antimicrobial Activity : The antimicrobial potential of synthesized derivatives has also been a point of interest. These compounds are evaluated against various bacterial and fungal strains to identify new agents that could address the growing concern of antimicrobial resistance (Lamani et al., 2009).
- Anticancer Agents : A significant portion of research is dedicated to assessing the anticancer activity of synthesized benzothiazole derivatives. These studies involve screening the compounds against different cancer cell lines to discover potential treatments for various cancers (Osmaniye et al., 2018; Ravinaik et al., 2021).
Characterization and Structural Analysis
- Spectroscopy and X-Ray Characterization : The newly synthesized compounds undergo rigorous characterization using spectroscopic methods and X-ray crystallography. These analyses provide detailed insights into the molecular structures, aiding in the understanding of their potential biological activities (Al-Omran & El-Khair, 2016).
Future Directions
Thiazole derivatives have shown diverse biological activities and have been the focus of many research studies . Future research could focus on exploring the potential applications of “(5-Phenylisoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate” in various fields such as medicinal chemistry, organic synthesis, and the development of new methods for the natural product inspired bioactive glycohybrids .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of effects . For instance, some thiazole derivatives can induce apoptosis and cause cell cycle arrests in certain cell lines .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as thiazole derivatives, have been studied .
Result of Action
Similar compounds have been shown to have significant analgesic and anti-inflammatory activities . Some thiazole derivatives can induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines .
Action Environment
The action of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S2/c22-18(12-25-19-20-15-8-4-5-9-17(15)26-19)23-11-14-10-16(24-21-14)13-6-2-1-3-7-13/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHNQPSSGKHAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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